molecular formula C50H73N13O10 B12116172 angiotensin II, Sar(1)-Me-Tyr(4)-

angiotensin II, Sar(1)-Me-Tyr(4)-

Cat. No.: B12116172
M. Wt: 1016.2 g/mol
InChI Key: WJXAVNPIJIPGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angiotensin II, Sar(1)-Me-Tyr(4)- is a synthetic peptide analog of angiotensin II, a key hormone in the renin-angiotensin system. This compound is designed to mimic the biological activity of angiotensin II while incorporating modifications that enhance its stability and specificity. Angiotensin II plays a crucial role in regulating blood pressure, fluid balance, and vascular tone by binding to specific receptors in the cardiovascular system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of angiotensin II, Sar(1)-Me-Tyr(4)- involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The specific modifications, such as the incorporation of sarcosine (Sar) at position 1 and methylated tyrosine (Me-Tyr) at position 4, are introduced during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of angiotensin II, Sar(1)-Me-Tyr(4)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity. The process is optimized to minimize production costs and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Angiotensin II, Sar(1)-Me-Tyr(4)- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.

    Reduction: Reduction reactions can break disulfide bonds or reduce other oxidized groups within the peptide.

    Substitution: Specific amino acids within the peptide can be substituted with other residues to alter its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Amino acid derivatives and coupling reagents are used during the synthesis to introduce specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides.

Scientific Research Applications

Angiotensin II, Sar(1)-Me-Tyr(4)- has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.

    Biology: Employed in research on the renin-angiotensin system, cardiovascular physiology, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in treating hypertension, heart failure, and other cardiovascular diseases.

    Industry: Utilized in the development of diagnostic assays, drug screening, and as a reference standard in quality control.

Mechanism of Action

Angiotensin II, Sar(1)-Me-Tyr(4)- exerts its effects by binding to angiotensin II receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding activates a cascade of intracellular signaling pathways, including the activation of G-proteins, phospholipase C, and the release of intracellular calcium. These events lead to vasoconstriction, increased blood pressure, and other physiological responses. The modifications in Sar(1)-Me-Tyr(4)- enhance its stability and receptor specificity, making it a valuable tool for studying angiotensin II signaling.

Comparison with Similar Compounds

Similar Compounds

    Angiotensin II: The natural hormone that regulates blood pressure and fluid balance.

    Angiotensin I: The precursor to angiotensin II, converted by angiotensin-converting enzyme (ACE).

    Angiotensin III: A metabolite of angiotensin II with similar but less potent effects.

    Angiotensin IV: Another metabolite with distinct biological activities.

Uniqueness

Angiotensin II, Sar(1)-Me-Tyr(4)- is unique due to its specific modifications, which enhance its stability and receptor specificity. These modifications make it a valuable tool for research and potential therapeutic applications, offering advantages over natural angiotensin II in terms of stability and selectivity.

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N13O10/c1-7-30(4)42(47(69)59-37(25-33-26-54-28-56-33)48(70)63-22-12-16-39(63)45(67)60-38(49(71)72)24-31-13-9-8-10-14-31)62-44(66)36(23-32-17-19-34(73-6)20-18-32)58-46(68)41(29(2)3)61-43(65)35(57-40(64)27-53-5)15-11-21-55-50(51)52/h8-10,13-14,17-20,26,28-30,35-39,41-42,53H,7,11-12,15-16,21-25,27H2,1-6H3,(H,54,56)(H,57,64)(H,58,68)(H,59,69)(H,60,67)(H,61,65)(H,62,66)(H,71,72)(H4,51,52,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXAVNPIJIPGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N13O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1016.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.